molecular formula C10H9Cl2N3O4 B053809 Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate CAS No. 112091-27-7

Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate

Cat. No.: B053809
CAS No.: 112091-27-7
M. Wt: 306.1 g/mol
InChI Key: ALNGIPRGCSMJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C10H9Cl2N3O4 It is known for its unique structure, which includes both chloro and nitro functional groups attached to a phenyl ring, as well as a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-chloro-2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity.

Biological Activity

Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate, also known by its CAS number 112091-27-7, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C10H9Cl2N3O4
  • Molecular Weight : 306.1 g/mol
  • Structure : The compound features a chloro group and a nitrophenyl hydrazone moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloro group in the compound makes it susceptible to nucleophilic attack, which can lead to the formation of various derivatives with altered biological properties .
  • Oxidation and Reduction : Under certain conditions, the compound can undergo oxidation or reduction reactions, potentially leading to active intermediates that may exhibit enhanced biological activity.
  • Reactivity with Biological Targets : The nitro group is known to participate in redox reactions, which can affect cellular pathways and contribute to the compound's pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various substituted phenylthiazole derivatives showed that compounds with similar structural features displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated that derivatives of hydrazones can inhibit cancer cell growth. For instance, certain analogs have been reported to induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated an IC50 value of approximately 25 µg/mL for S. aureus, suggesting moderate antibacterial activity compared to standard antibiotics like norfloxacin .
  • Antitumor Research :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines.
    • The findings revealed an IC50 value of less than 10 µg/mL against MCF-7 breast cancer cells, indicating potent anticancer properties .

Summary of Research Findings

Activity IC50 Value Cell Lines/Bacteria
Antibacterial~25 µg/mLStaphylococcus aureus
Antitumor<10 µg/mLMCF-7 (breast cancer), HeLa (cervical cancer)

Properties

IUPAC Name

ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNGIPRGCSMJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377042
Record name ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112091-27-7
Record name ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.